(2-Methoxy-5-methylphenyl)methanol
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Overview
Description
(2-Methoxy-5-methylphenyl)methanol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylphenyl)methanol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the reduction of 2-methoxy-5-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is typically conducted in a solvent like ethanol at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-Methoxy-5-methylbenzaldehyde or 2-Methoxy-5-methylbenzoic acid.
Reduction: 2-Methoxy-5-methylcyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
(2-Methoxy-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and methyl groups can influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-Methoxy-4-methylphenyl)methanol
- **4-Methoxy-3-methylphenyl)methanol
- **2-Chlorophenyl)(2-methylphenyl)methanol
Uniqueness
(2-Methoxy-5-methylphenyl)methanol is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5,10H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXLJEUQPBGPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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